5-(Thiophen-2-yl)-1,3,4-Thiadiazol-2-amin

Übersicht

Beschreibung

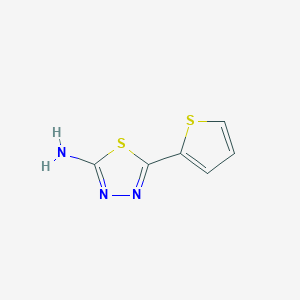

2-Amino-5-(2-thienyl)-1,3,4-thiadiazole is a heterocyclic compound that features both thiophene and thiadiazole rings. These rings are known for their presence in a variety of biologically active molecules, making this compound of significant interest in medicinal chemistry and drug development .

Wissenschaftliche Forschungsanwendungen

2-Amino-5-(2-thienyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Industry: It is used in the development of new materials with specific electronic properties.

Wirkmechanismus

Target of Action

The primary targets of 5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-amine are cancer cells, specifically human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines . The compound interacts with these cells, leading to their destruction and thus exhibiting potential anticancer activity .

Mode of Action

The compound interacts with its targets through a process of molecular docking . This involves the compound binding to a specific site on the cancer cells, in this case, the binding site of dihydrofolate reductase (DHFR) . This interaction leads to changes in the cancer cells that result in their destruction .

Biochemical Pathways

It is known that the compound inhibits rna and dna syntheses specifically without affecting protein . This disruption of essential cellular processes in the cancer cells leads to their destruction .

Pharmacokinetics

The compound’s promising activities against hepg-2 and a-549 cell lines suggest that it has good bioavailability .

Result of Action

The result of the action of 5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-amine is the destruction of cancer cells. The compound has shown promising activities against HepG-2 and A-549 cell lines, with IC50 values of 4.37±0.7 and 8.03±0.5 μM, respectively . This indicates that the compound is effective at a relatively low concentration .

Biochemische Analyse

Biochemical Properties

5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-amine has been found to have significant interactions with cyclin-dependent kinase 2 (CDK-2), a major component in cell cycle and proliferation . The compound’s ability to interact with CDK-2 suggests that it may play a role in biochemical reactions related to cell cycle regulation.

Cellular Effects

In terms of cellular effects, 5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-amine has shown promising activities against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines . This suggests that the compound may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of 5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-amine involves binding interactions with biomolecules such as CDK-2 . It’s also suggested that the compound may exert its effects at the molecular level through enzyme inhibition or activation, and changes in gene expression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(2-thienyl)-1,3,4-thiadiazole typically involves the heterocyclization of N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with various hydrazine-carbodithioate derivatives . This reaction is carried out under specific conditions, often involving the use of solvents and catalysts to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

While specific industrial production methods for 2-Amino-5-(2-thienyl)-1,3,4-thiadiazole are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-5-(2-thienyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The conditions for these reactions typically involve controlled temperatures and the use of solvents to dissolve the reactants .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce various substituted thiadiazole derivatives .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: These compounds share the same core structure but differ in their substituents, which can significantly alter their biological activities.

Thiophene-linked 1,2,4-triazoles: These compounds also feature a thiophene ring but have a different heterocyclic system, leading to different properties and applications.

Uniqueness

What sets 2-Amino-5-(2-thienyl)-1,3,4-thiadiazole apart is its specific combination of thiophene and thiadiazole rings, which confer unique electronic and steric properties. These properties make it particularly effective in binding to certain biological targets, thereby enhancing its potential as a therapeutic agent .

Biologische Aktivität

2-Amino-5-(2-thienyl)-1,3,4-thiadiazole is a compound belonging to the thiadiazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties. By reviewing various studies and data, we aim to provide a comprehensive overview of its potential applications in pharmacology.

Chemical Structure and Properties

The chemical structure of 2-amino-5-(2-thienyl)-1,3,4-thiadiazole consists of a thiadiazole ring substituted with an amino group and a thiophenyl moiety. The presence of these functional groups contributes to its biological activity.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of 2-amino-5-(2-thienyl)-1,3,4-thiadiazole derivatives. For instance:

- Antibacterial Properties : Compounds with this scaffold have shown significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for some derivatives were reported to be lower than standard antibiotics like streptomycin and fluconazole .

- Antifungal Activity : The compound also exhibits antifungal effects against strains such as Aspergillus niger and Candida albicans, with some derivatives achieving MIC values comparable to established antifungal agents .

Anticancer Activity

The anticancer potential of 2-amino-5-(2-thienyl)-1,3,4-thiadiazole has been explored in various studies:

- Cell Line Studies : Research indicates that certain derivatives demonstrate cytotoxic effects against cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer). For example, one study reported an IC50 value of 4.37 µM against HepG-2 cells .

- Mechanism of Action : The anticancer activity is attributed to the inhibition of DNA synthesis and cell division. This mechanism is crucial in targeting tumorigenesis effectively .

Anticonvulsant Activity

The anticonvulsant properties of derivatives containing the 2-amino-5-(2-thienyl)-1,3,4-thiadiazole structure have been documented:

- Comparison with Standards : Some compounds were tested against standard anticonvulsants like phenytoin and carbamazepine. Results indicated comparable efficacy in animal models .

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory effects of thiadiazole derivatives:

- In Vitro Studies : Certain compounds exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

Case Studies

Several notable case studies illustrate the therapeutic potential of 2-amino-5-(2-thienyl)-1,3,4-thiadiazole:

- Study on Antimicrobial Efficacy : A study synthesized various derivatives and tested their antimicrobial activity against multiple bacterial strains. The most active compound showed an MIC significantly lower than that of traditional antibiotics .

- Anticancer Research : In vitro studies on liver cancer cell lines revealed that specific derivatives not only inhibited cell growth but also induced apoptosis through DNA damage mechanisms .

Eigenschaften

IUPAC Name |

5-thiophen-2-yl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3S2/c7-6-9-8-5(11-6)4-2-1-3-10-4/h1-3H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DADKTCVAPDOGJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10349391 | |

| Record name | 5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4683-00-5 | |

| Record name | 5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.